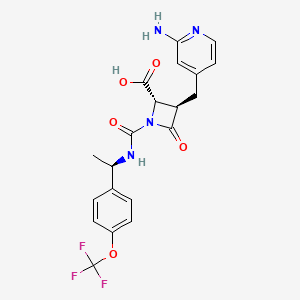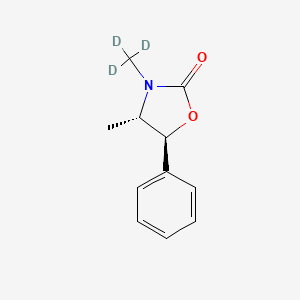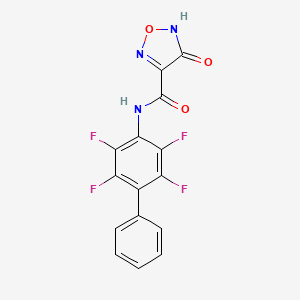
Dhodh-IN-14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dhodh-IN-14 is a hydroxyfurazan derivative and a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This compound has shown promise in the treatment of various diseases, including rheumatoid arthritis and certain types of cancer .
Méthodes De Préparation
The synthesis of Dhodh-IN-14 involves several steps, starting with the preparation of the hydroxyfurazan core. This core is then functionalized with various substituents to enhance its inhibitory activity against DHODH. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods for this compound are optimized to scale up the synthesis while maintaining the quality and efficacy of the compound.
Analyse Des Réactions Chimiques
Dhodh-IN-14 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Applications De Recherche Scientifique
Dhodh-IN-14 has a wide range of scientific research applications:
Mécanisme D'action
Dhodh-IN-14 exerts its effects by inhibiting dihydroorotate dehydrogenase, an enzyme that catalyzes the conversion of dihydroorotate to orotate in the de novo synthesis of pyrimidine nucleotides . This inhibition leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. As a result, cells experience nucleotide starvation, leading to cell cycle arrest and apoptosis. The compound’s molecular targets include the active site of DHODH and associated pathways involved in pyrimidine metabolism .
Comparaison Avec Des Composés Similaires
Dhodh-IN-14 is unique among DHODH inhibitors due to its hydroxyfurazan structure, which provides enhanced inhibitory activity and selectivity . Similar compounds include:
Brequinar: Another DHODH inhibitor with a different chemical structure but similar mechanism of action.
Leflunomide: A prodrug that is metabolized to teriflunomide, which inhibits DHODH.
Teriflunomide: The active metabolite of leflunomide, used in the treatment of rheumatoid arthritis and multiple sclerosis.
These compounds share the common feature of inhibiting DHODH but differ in their chemical structures, pharmacokinetics, and therapeutic applications.
Propriétés
Formule moléculaire |
C15H7F4N3O3 |
|---|---|
Poids moléculaire |
353.23 g/mol |
Nom IUPAC |
4-oxo-N-(2,3,5,6-tetrafluoro-4-phenylphenyl)-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C15H7F4N3O3/c16-8-7(6-4-2-1-3-5-6)9(17)11(19)12(10(8)18)20-14(23)13-15(24)22-25-21-13/h1-5H,(H,20,23)(H,22,24) |
Clé InChI |
AMBZERWHSFYQLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)NC(=O)C3=NONC3=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate](/img/structure/B12424786.png)
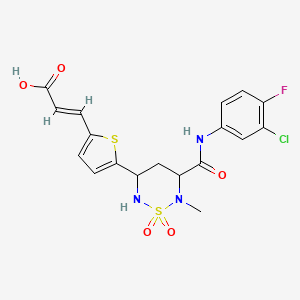
![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)
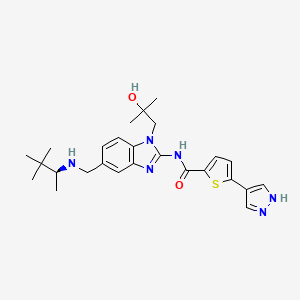
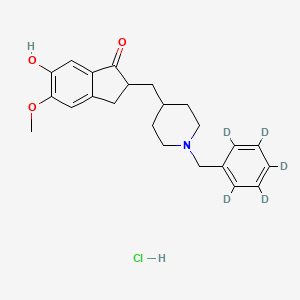

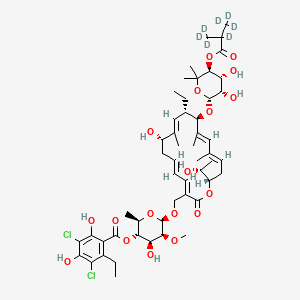
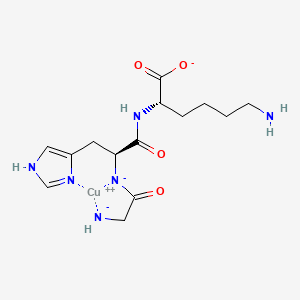
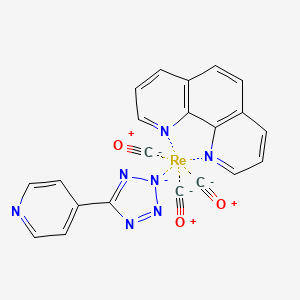
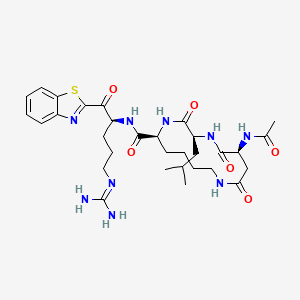
![(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)
